2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- 2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-
Brand Name: Vulcanchem
CAS No.: 57360-63-1
VCID: VC18444541
InChI: InChI=1S/C33H29N3O3/c1-33(2,3)22-13-17-25(18-14-22)39-26-19-15-23(16-20-26)34-32(38)29-21-30(36-35-24-9-5-4-6-10-24)27-11-7-8-12-28(27)31(29)37/h4-21,37H,1-3H3,(H,34,38)
SMILES:
Molecular Formula: C33H29N3O3
Molecular Weight: 515.6 g/mol

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)-

CAS No.: 57360-63-1

Cat. No.: VC18444541

Molecular Formula: C33H29N3O3

Molecular Weight: 515.6 g/mol

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxamide, N-[4-[4-(1,1-dimethylethyl)phenoxy]phenyl]-1-hydroxy-4-(phenylazo)- - 57360-63-1

Specification

CAS No. 57360-63-1
Molecular Formula C33H29N3O3
Molecular Weight 515.6 g/mol
IUPAC Name N-[4-(4-tert-butylphenoxy)phenyl]-1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxamide
Standard InChI InChI=1S/C33H29N3O3/c1-33(2,3)22-13-17-25(18-14-22)39-26-19-15-23(16-20-26)34-32(38)29-21-30(36-35-24-9-5-4-6-10-24)27-11-7-8-12-28(27)31(29)37/h4-21,37H,1-3H3,(H,34,38)
Standard InChI Key MEVAAZHTGVFWTB-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=CC=C5)O

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

The compound’s molecular formula is C<sub>33</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>, with a molecular weight of 515.6 g/mol. Its IUPAC name reflects the presence of a naphthalenecarboxamide core, a tert-butylphenoxy group, and a phenylazo substituent. The azo (-N=N-) linkage and hydroxyl (-OH) group contribute to its chromophoric and acid-base properties, respectively.

PropertyValueSource
CAS No.57360-63-1
Molecular FormulaC<sub>33</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub>
Molecular Weight515.6 g/mol
Key Functional GroupsAzo, carboxamide, hydroxyl

The tert-butylphenoxy group enhances lipophilicity, potentially influencing solubility and binding affinity in biological or material systems.

Synthesis and Production

Reaction Pathway

Synthesis begins with diazotization of an aromatic amine to form a diazonium salt, followed by coupling with a naphthol derivative to introduce the azo group. Subsequent amidation and etherification steps incorporate the carboxamide and tert-butylphenoxy moieties. Catalytic systems, such as palladium-based catalysts, may facilitate cross-coupling reactions, while refluxing in polar aprotic solvents (e.g., dimethylformamide) optimizes yield.

StepProcessReagents/Conditions
1DiazotizationNaNO<sub>2</sub>, HCl, 0–5°C
2Azo CouplingNaphthol derivative, pH 9–10
3AmidationCarboxylic acid, SOCl<sub>2</sub>
4Etherificationtert-Butylphenol, K<sub>2</sub>CO<sub>3</sub>

Large-scale production employs continuous flow reactors to improve efficiency and reduce byproducts.

Analytical Characterization

Structural Confirmation

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying molecular structure. Reverse-phase HPLC using Newcrom R1 columns resolves impurities, ensuring >95% purity for research applications.

TechniquePurposeKey Findings
<sup>1</sup>H NMRConfirm proton environmentsAromatic protons at δ 7.2–8.5 ppm
HRMSVerify molecular weight[M+H]<sup>+</sup> at m/z 516.2
HPLCPurity assessmentRetention time: 12.3 min

Physicochemical Properties

Acid-Base Behavior

The hydroxyl group (pKa ≈ 9.5) and azo linkage influence solubility and stability. Based on analog data, the compound is sparingly soluble in water but dissolves in organic solvents like dichloromethane .

PropertyValue/DescriptionSource
pKa (hydroxyl)~9.5 (estimated)
SolubilitySoluble in DCM, DMF
LogP~5.2 (predicted)

Applications and Mechanistic Insights

Industrial and Material Science Uses

As a monoazo pigment, the compound’s conjugated π-system enables absorption in the visible spectrum, making it suitable for dyes and coatings . The tert-butyl group improves thermal stability, a desirable trait for high-temperature applications.

ParameterFindings (Analog Data)Source
Acute ToxicityLD<sub>50</sub> > 2,000 mg/kg
Subchronic EffectsNo adverse effects at 1,000 mg/kg/day

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